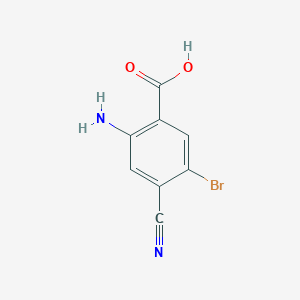

2-Amino-5-bromo-4-cyanobenzoic acid

Description

Properties

IUPAC Name |

2-amino-5-bromo-4-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-2-5(8(12)13)7(11)1-4(6)3-10/h1-2H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOPJFXGOLFLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)C(=O)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-cyanobenzoic acid typically involves the bromination of 2-amino-4-cyanobenzoic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

Bromination: 2-Amino-4-cyanobenzoic acid is treated with bromine in acetic acid at a temperature of around 0-5°C.

Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-cyanobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-cyanobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.

Coupling Reactions: The cyano group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of aminobenzoic acids.

Scientific Research Applications

2-Amino-5-bromo-4-cyanobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its role in the development of novel therapeutic agents, particularly in cancer research.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit aldehyde dehydrogenase, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Observations:

Halogen Effects: Bromine’s larger atomic radius compared to chlorine (in 2-amino-5-chlorobenzoic acid) increases polarizability, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound significantly elevates acidity compared to methoxy (OCH₃) or methyl (CH₃) analogs. For example, 2-amino-5-bromo-4-methoxybenzoic acid (similarity 0.97) has lower acidity due to the electron-donating methoxy group . Fluorine substituents (e.g., 2-amino-5-bromo-4-fluorobenzoic acid, similarity 0.88) improve metabolic stability in pharmaceuticals but reduce acidity relative to cyano analogs .

Positional Isomerism: Bromine at the 5-position (target compound) vs. 4-position (2-amino-4-bromo-6-methylbenzoic acid, similarity 0.95) alters electronic distribution and steric interactions. The 5-bromo substitution likely favors para-directed electrophilic reactions .

Biological Activity

2-Amino-5-bromo-4-cyanobenzoic acid (CAS No. 5794-88-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula: C8H6BrN2O2

Molecular Weight: 232.05 g/mol

IUPAC Name: 2-amino-5-bromo-4-cyanobenzoic acid

Structure: The compound features an amino group, a bromine atom, and a cyano group attached to a benzoic acid framework, which contributes to its biological activity.

The biological activity of 2-amino-5-bromo-4-cyanobenzoic acid is primarily attributed to its interaction with various biochemical pathways. It is believed to act as an enzyme inhibitor and receptor ligand, modulating various physiological processes. The presence of the bromine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has demonstrated that 2-amino-5-bromo-4-cyanobenzoic acid exhibits antimicrobial properties against various pathogens. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating significant antibacterial activity (Table 1).

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Antiparasitic Activity

The compound has been investigated for its antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei and Leishmania major. A notable study reported an IC50 value of 9.1 µM against T. brucei hexokinase, indicating potential as a therapeutic agent for sleeping sickness (Table 2).

| Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| TbHK1 | 9.1 | High |

| LmHK1 | >25 | Moderate |

Case Study 1: Antiparasitic Efficacy

In a study published in November 2017, researchers synthesized derivatives of benzamidobenzoic acids, including 2-amino-5-bromo-4-cyanobenzoic acid. The derivatives were tested for their ability to inhibit the growth of T. brucei parasites. The most potent compound exhibited an LD50 of 1.9 µM against bloodstream forms of the parasite, demonstrating the potential for developing new treatments for trypanosomiasis .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) study highlighted the importance of the bromine substituent in enhancing the biological activity of the compound. By modifying different positions on the benzene ring, researchers identified optimal configurations that improved enzyme inhibition against Cryptosporidium hominis, suggesting that similar modifications could enhance efficacy against other pathogens .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-amino-5-bromo-4-cyanobenzoic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential halogenation, nitrile introduction, and amination of a benzoic acid precursor. For example, bromination of 4-cyanobenzoic acid derivatives under controlled conditions (e.g., using NBS in DMF at 0–5°C) can yield the bromo-substituted intermediate. Subsequent amination via catalytic hydrogenation or Buchwald-Hartwig coupling may introduce the amino group. Purity validation requires HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Melting point analysis (mp 209–213°C, as seen in analogous chloro derivatives) should align with literature values .

Q. Q2. How should solubility challenges be addressed for this compound in biological assays?

Methodological Answer: Due to its polar functional groups (-COOH, -NH₂, -CN), solubility in aqueous buffers is limited. Co-solvents like DMSO (≤1% v/v) or ethanol are recommended for stock solutions (e.g., 10 mM in DMSO). For in vitro studies, gradual dilution into assay buffers minimizes precipitation. Dynamic light scattering (DLS) can confirm colloidal stability. Refer to solubility protocols for structurally similar halogenated benzoic acids .

Q. Q3. What spectroscopic techniques are critical for characterizing 2-amino-5-bromo-4-cyanobenzoic acid?

Methodological Answer:

- FT-IR : Confirm presence of -COOH (broad peak ~2500–3300 cm⁻¹), -CN (~2200 cm⁻¹), and -NH₂ (~3350 cm⁻¹).

- NMR : ¹H NMR should show aromatic protons (δ 6.5–8.0 ppm) with splitting patterns reflecting bromine’s electron-withdrawing effects. ¹³C NMR identifies the cyano carbon (~115 ppm) and carboxylic acid carbon (~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z ≈ 259.97 for C₈H₅BrN₂O₂) .

Advanced Research Questions

Q. Q4. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 5 enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example, palladium-catalyzed coupling with aryl boronic acids can introduce biaryl motifs. Reaction optimization requires screening catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. DMF). Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, ethyl acetate/hexane gradient). Compare yields and selectivity with analogous chloro derivatives .

Q. Q5. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Unexpected splitting may arise from hindered rotation (e.g., steric effects from the cyano group) or paramagnetic impurities. Strategies include:

- Variable Temperature NMR : Assess rotational barriers by acquiring spectra at 25°C and 60°C.

- COSY/NOESY : Identify through-space couplings between aromatic protons and substituents.

- DFT Calculations : Simulate NMR spectra using software like Gaussian to match experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. Q6. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity). IC₅₀ values are compared to known inhibitors.

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Include controls like ciprofloxacin.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity. Data interpretation must account for solubility limitations .

Q. Q7. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), bioavailability, and CYP450 interactions. The -COOH group likely enhances aqueous solubility but reduces BBB permeability.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking into the active site of β-lactamase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Contradiction Analysis and Optimization

Q. Q8. How to address discrepancies in reported melting points across studies?

Methodological Answer: Variations in mp (e.g., ±5°C) may stem from impurities or polymorphic forms. Recrystallize the compound from different solvents (water vs. ethanol/water mixtures) and analyze via DSC to detect polymorph transitions. Compare with literature data for structurally related compounds (e.g., 2-amino-5-chlorobenzoic acid, mp 209–213°C ).

Q. Q9. What experimental controls are essential when studying degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS.

- Stability-Indicating HPLC : Ensure baseline separation of degradation products. Use a C18 column with a water/acetonitrile (0.1% TFA) gradient.

- Control Samples : Include antioxidants (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.